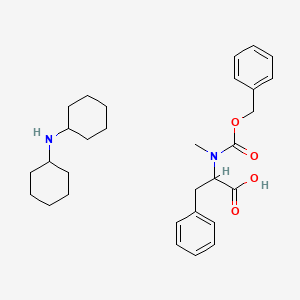

N-Z-N-Methyl-L-phenylalanine dicyclohexylammonium salt

Beschreibung

N-Z-N-Methyl-L-phenylalanine dicyclohexylammonium salt is a specialized amino acid derivative used in peptide synthesis and organic chemistry. The compound features a benzyloxycarbonyl (Z) group protecting the α-amino group of L-phenylalanine, with an additional methyl group on the nitrogen (N-methylation). The dicyclohexylammonium counterion enhances solubility in organic solvents and facilitates crystallization, making it advantageous for purification . This salt is particularly valuable in solid-phase peptide synthesis (SPPS) where selective deprotection of the Z group (via hydrogenolysis) is required .

Eigenschaften

IUPAC Name |

N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4.C12H23N/c1-19(18(22)23-13-15-10-6-3-7-11-15)16(17(20)21)12-14-8-4-2-5-9-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-11,16H,12-13H2,1H3,(H,20,21);11-13H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUIWQIMHYBPLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation Methods of N-Z-N-Methyl-L-phenylalanine Dicyclohexylammonium Salt

Starting Material Preparation: L-Phenylalanine Methyl Ester Hydrochloride

The synthesis begins with the preparation of L-phenylalanine methyl ester hydrochloride, a key intermediate. This is achieved by reacting L-phenylalanine with thionyl chloride in methanol at 0 °C, followed by stirring at room temperature for 24 hours. The crude product is then purified by recrystallization from ethyl acetate/ethanol (95:5), yielding a white solid with a high yield (~97%). The product is characterized by melting point and NMR data consistent with literature values.

| Step | Reagents & Conditions | Yield (%) | Characterization |

|---|---|---|---|

| L-Phenylalanine + Thionyl chloride in MeOH | 97 | mp 150-154 °C; NMR consistent |

This intermediate provides the esterified phenylalanine necessary for subsequent N-methylation steps.

N-Methylation Strategies

Several N-methylation methods have been reported for preparing N-methyl-L-phenylalanine derivatives, which are crucial for the target compound.

Fukuyama Amine Synthesis Route

This method involves protection of the amino group by 2-nitrobenzenesulfonyl chloride, followed by methylation. L-phenylalanine methyl ester hydrochloride is treated with triethylamine and 2-nitrobenzenesulfonyl chloride in dry dichloromethane at low temperature (-5 °C), then stirred at room temperature. The product is purified by flash chromatography, yielding N-methylated derivatives with high efficiency (~97.8% yield).

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| L-Phenylalanine methyl ester + 2-nitrobenzenesulfonyl chloride + Et3N | CH2Cl2, -5 °C to RT, 6 h | 97.8 | Flash chromatography purification |

This method is suitable for large-scale production due to its high yield and operational simplicity.

Direct N-Methylation via Alkylation

Another approach involves direct N-methylation of protected amino acids using alkyl halides and hindered alkoxide bases. For example, Nα-Boc-L-phenylalanine is reacted with methyl iodide in the presence of potassium t-butoxide in tetrahydrofuran (THF) at -20 °C. The reaction mixture is then treated with dicyclohexylamine to form the dicyclohexylammonium salt, which precipitates upon cooling and is isolated by filtration.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nα-Boc-L-phenylalanine + MeI + KOtBu | THF, -20 °C, 2 h; then dicyclohexylamine addition | 66 | Salt isolated by cooling and filtration |

This approach provides a straightforward route to the dicyclohexylammonium salt form of N-methyl-L-phenylalanine, with good purity (~95%).

Formation of the Dicyclohexylammonium Salt

The free acid form of N-methyl-L-phenylalanine is converted to its dicyclohexylammonium salt by dissolving the acid in ethyl acetate and adding dicyclohexylamine. The salt precipitates as a crystalline solid upon addition of hexane and cooling. This salt form is advantageous for peptide coupling reactions due to its enhanced solubility and reactivity.

| Step | Reagents & Conditions | Yield (%) | Physical Properties |

|---|---|---|---|

| N-Methyl-L-phenylalanine acid + dicyclohexylamine | Ethyl acetate, hexane precipitation, cooling | Not specified | Crystalline solid, mp 116-118 °C |

This salt formation step is critical in isolating the compound in a form suitable for further synthetic applications.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Types of Reactions

N-Z-N-Methyl-L-phenylalanine dicyclohexylammonium salt can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Wissenschaftliche Forschungsanwendungen

N-Z-N-Methyl-L-phenylalanine dicyclohexylammonium salt has a wide range of applications in scientific research:

Chemistry: It is used in peptide synthesis and as a building block for more complex molecules.

Biology: The compound is used in studies involving protein structure and function.

Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Wirkmechanismus

The mechanism of action of N-Z-N-Methyl-L-phenylalanine dicyclohexylammonium salt involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Features

N-Z-N-Methyl-L-Phenylalanine Dicyclohexylammonium Salt

- Protecting Groups: Z (benzyloxycarbonyl) on the α-amino group; N-methylation.

- Counterion : Dicyclohexylammonium (bulky, lipophilic).

- Amino Acid Backbone: L-Phenylalanine (aromatic side chain).

Boc-N-Methyl-D-Phenylalanine Dicyclohexylammonium Salt (Similar Compound 1)

- Protecting Groups : Boc (tert-butoxycarbonyl) instead of Z; N-methylation.

- Counterion : Dicyclohexylammonium.

- Key Difference: Boc is acid-labile, enabling deprotection under mild acidic conditions (e.g., trifluoroacetic acid), whereas Z requires hydrogenolysis .

Nα,Nε-Di-Boc-L-Lysine Dicyclohexylammonium Salt (Similar Compound 2)

- Protecting Groups: Dual Boc groups on lysine’s α- and ε-amino groups.

- Counterion : Dicyclohexylammonium.

- Key Difference : Dual protection enhances selectivity in multi-step syntheses; lysine’s aliphatic side chain offers distinct reactivity compared to phenylalanine’s aromatic group .

N-Boc-O-tert-Butyl-L-Serine Dicyclohexylammonium Salt (Similar Compound 3)

- Protecting Groups: Boc on α-amino; tert-butyl ether on serine’s hydroxyl.

- Counterion : Dicyclohexylammonium.

- Key Difference: Ether protection (tert-butyl) stabilizes serine’s hydroxyl group against nucleophilic attack, unlike the Z group’s sensitivity to hydrogenolysis .

Physicochemical Properties

Research Findings

- Solubility Trends : Dicyclohexylammonium salts generally exhibit higher solubility in polar aprotic solvents (e.g., DMF) compared to cyclohexylammonium analogs due to increased lipophilicity .

- Deprotection Efficiency: Z-group removal in the target compound achieves >95% yield under hydrogenolysis, whereas Boc deprotection in Similar Compound 1 requires acidic conditions (e.g., 50% TFA in DCM) .

- Stability in Storage : Dicyclohexylammonium salts show superior shelf-life (>2 years at −20°C) compared to sodium or potassium salts, attributed to reduced hygroscopicity .

Biologische Aktivität

N-Z-N-Methyl-L-phenylalanine dicyclohexylammonium salt, commonly referred to as Nα-Boc-Nα-Methyl-L-phenylalanine dicyclohexylammonium salt , is a compound that has garnered interest in various fields, particularly in peptide synthesis and drug development. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C₁₅H₁₉N₂O₂

- Molecular Weight : 271.4 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in methanol and other polar solvents

Applications in Biological Research

- Peptide Synthesis :

- Drug Development :

- Biotechnology Applications :

- Analytical Chemistry :

Antitumor Activity

Research indicates that derivatives of N-Z-N-Methyl-L-phenylalanine exhibit significant antitumor activity by modulating pathways involved in cancer cell proliferation and apoptosis. For example, studies have shown that compounds similar to this salt can inhibit MDM2, a negative regulator of the p53 tumor suppressor protein, thus restoring p53 activity and promoting apoptosis in cancer cells .

In Vitro Studies

In vitro experiments have demonstrated the compound's ability to affect cell viability and cytotoxicity. For instance:

- Cell Line Studies : N-Z-N-Methyl-L-phenylalanine dicyclohexylammonium salt was tested on various cancer cell lines, showing a dose-dependent decrease in cell viability without significant cytotoxic effects at lower concentrations .

- Stability Studies : Stability assessments under different pH conditions revealed that the compound maintains its integrity over a range of environments, suggesting potential for diverse applications in biological systems .

Case Study 1: Anticancer Activity

A study investigated the effects of N-Z-N-Methyl-L-phenylalanine derivatives on human breast cancer cells (MCF-7). Results indicated that these compounds inhibited cell growth significantly compared to control groups, with IC50 values ranging from 10 to 20 µM depending on the specific derivative used.

| Compound Derivative | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Derivative A | 15 | MDM2 inhibition |

| Derivative B | 12 | Induction of apoptosis |

| Derivative C | 18 | Cell cycle arrest |

Case Study 2: Neurological Applications

Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results showed that treatment with N-Z-N-Methyl-L-phenylalanine dicyclohexylammonium salt reduced neuronal apoptosis significantly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.